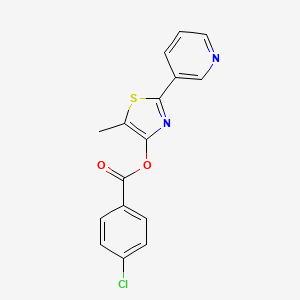
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and pyridine rings, followed by the introduction of the methyl and chlorobenzenecarboxylate groups. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the thiazole and pyridine rings might participate in electrophilic aromatic substitution reactions, while the carboxylate group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. Computational methods can also be used to predict these properties .科学的研究の応用
Thiazole and Pyridine Derivatives in Scientific Research
Synthesis Techniques and Scaffold Utility : Research highlights the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, presenting a convenient scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This method underscores the versatility of pyridine and isoxazole rings in synthesizing complex molecules for further chemical exploration (Ruano, Fajardo, & Martín, 2005).
Chemical Properties and Reactions : A study focusing on the methylene group of 5-methyl-4-ethyl-2-propanonyl-thiazol demonstrates its reactivity with various aldehydes, leading to Knoevenagel-condensation products. This research indicates the reactivity potential of thiazole derivatives in creating new chemical compounds through specific reactions (Asinger, Wadehn, & Giesbertz, 1982).
Antimicrobial Activity : The synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for antimicrobial activity reveal their potential as starting points for developing new antimycobacterial agents. This study exemplifies the application of thiazole derivatives in addressing microbial resistance (Nural et al., 2018).
Heterocyclic Compound Synthesis : The preparation of new nitrogen-bridged heterocycles, including dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, showcases the innovative pathways to synthesize complex molecules with potential applications in material science and pharmacology (Kakehi et al., 1994).
Synthetic Pathways for Thiazole Derivatives : A detailed account of the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide, assessing their antimicrobial activities, further illustrates the broad utility of thiazole-containing compounds in developing new antibacterial agents (Bayrak et al., 2009).
作用機序
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target for anticancer drugs.
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .
Biochemical Pathways
Similar compounds have been shown to affect the apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Result of Action
Similar compounds have shown to cause cell cycle arrest at the g1/s phase in mcf7 cells . They also induced the apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with similar compounds .
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its biological activity. If this compound shows promising activity in preliminary studies, it could be developed into a new drug or used as a starting point for the design of new compounds .
特性
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)12-3-2-8-18-9-12)21-16(20)11-4-6-13(17)7-5-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTFAFRFVQKYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
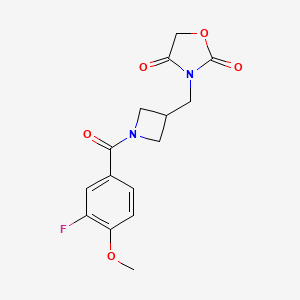
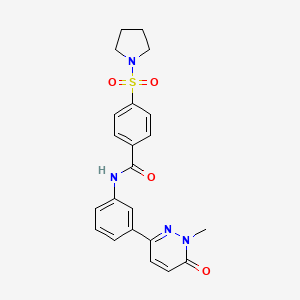
![3-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2827382.png)
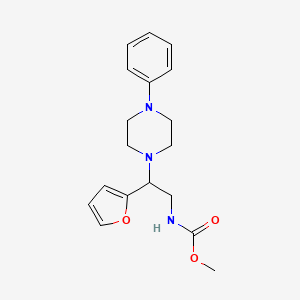
![(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2827386.png)
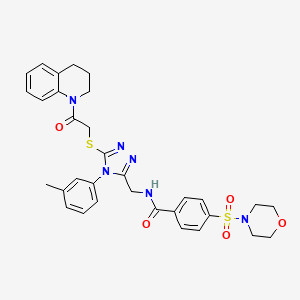
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2827389.png)
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2827390.png)
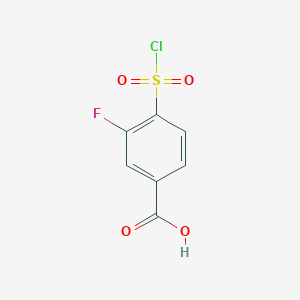

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2827396.png)
![N-(3-((4-benzhydrylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2827397.png)
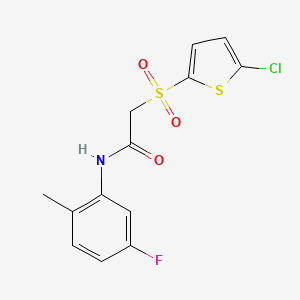
![1-[Bis(propan-2-yl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2827403.png)
